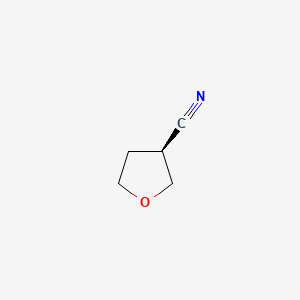![molecular formula C29H32F3NO4 B595365 N-[6-[Bis(4-methoxyphenyl)phenylmethoxy]hexyl]-2,2,2-trifluoro-acetamide CAS No. 178261-42-2](/img/structure/B595365.png)
N-[6-[Bis(4-methoxyphenyl)phenylmethoxy]hexyl]-2,2,2-trifluoro-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-[Bis(4-methoxyphenyl)phenylmethoxy]hexyl]-2,2,2-trifluoro-acetamide, commonly known as BMPH, is a synthetic compound that has been used in a variety of scientific research applications. BMPH is a derivative of aniline, an aromatic amine that has been used in the synthesis of a variety of drugs and other compounds. BMPH is a versatile compound that has been used in a range of scientific research applications, including in the synthesis of drugs, in the study of biochemical and physiological effects, and in laboratory experiments.
Scientific Research Applications
BMPH has been used in a variety of scientific research applications. It has been used as a model compound in the study of biochemical and physiological effects, and in the synthesis of drugs. BMPH has also been used in laboratory experiments to study the structure and reactivity of organic compounds. In addition, BMPH has been used to study the effect of various environmental conditions on the reactivity of organic compounds.
Mechanism of Action
The mechanism of action of BMPH is not fully understood. However, it is believed that BMPH binds to certain receptors in the body, which can cause a variety of biochemical and physiological effects. BMPH has been found to bind to the serotonin receptor, which can lead to an increase in serotonin levels in the body. Additionally, BMPH has been found to bind to the dopamine receptor, which can lead to an increase in dopamine levels in the body.
Biochemical and Physiological Effects
BMPH has been found to have a variety of biochemical and physiological effects. It has been found to increase serotonin and dopamine levels in the body, which can lead to an increase in mood and improved cognitive function. Additionally, BMPH has been found to increase levels of norepinephrine and epinephrine, which can lead to increased alertness and improved focus. BMPH has also been found to have anti-inflammatory and antioxidant effects, which can be beneficial for treating various diseases and conditions.
Advantages and Limitations for Lab Experiments
BMPH has a number of advantages for use in laboratory experiments. It is a versatile compound that can be used to study the structure and reactivity of organic compounds, as well as the effect of various environmental conditions on the reactivity of organic compounds. Additionally, BMPH is relatively easy to synthesize and is relatively stable, making it an ideal compound for use in laboratory experiments. However, BMPH is not suitable for use in drug synthesis, as it does not have the necessary pharmacological properties for drug development.
Future Directions
The future directions for the use of BMPH are vast and varied. BMPH could be used to further study the biochemical and physiological effects of the compound, as well as to study the structure and reactivity of organic compounds. Additionally, BMPH could be used to study the effects of various environmental conditions on the reactivity of organic compounds. BMPH could also be used to develop new drugs and to study the effects of existing drugs. Finally, BMPH could be used to study the effects of various environmental pollutants on the reactivity of organic compounds.
Synthesis Methods
BMPH can be synthesized by a variety of methods. The most common method is a two-step process that involves the reaction of aniline with 4-methoxyphenyl-2-trifluoroacetamide in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction produces an intermediate compound, which is then reacted with hexyl bromide in the presence of a base, such as sodium hydroxide or potassium hydroxide, to produce BMPH.
properties
IUPAC Name |
N-[6-[bis(4-methoxyphenyl)-phenylmethoxy]hexyl]-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32F3NO4/c1-35-25-16-12-23(13-17-25)28(22-10-6-5-7-11-22,24-14-18-26(36-2)19-15-24)37-21-9-4-3-8-20-33-27(34)29(30,31)32/h5-7,10-19H,3-4,8-9,20-21H2,1-2H3,(H,33,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCWHEZJZDDJHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCCCCCNC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747180 |
Source


|
| Record name | N-{6-[Bis(4-methoxyphenyl)(phenyl)methoxy]hexyl}-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
178261-42-2 |
Source


|
| Record name | N-[6-[Bis(4-methoxyphenyl)phenylmethoxy]hexyl]-2,2,2-trifluoroacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178261-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{6-[Bis(4-methoxyphenyl)(phenyl)methoxy]hexyl}-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![tert-Butyl 4-chloro-2-morpholino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B595301.png)
